molecular formula C18H27N3OS B4180798 4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

Cat. No. B4180798
M. Wt: 333.5 g/mol
InChI Key: PAISSWVSEDMASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is a chemical compound that has been the subject of numerous scientific studies. It is commonly referred to as PEPA, and it has been identified as a potential treatment for a variety of neurological disorders. In

Mechanism of Action

PEPA works by modulating the activity of the NMDA receptor, which is involved in a variety of physiological processes, including learning and memory. By binding to the receptor, PEPA can enhance its activity and promote the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
PEPA has been shown to have a variety of biochemical and physiological effects. It can increase the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of physiological processes. Additionally, it can promote the growth and survival of neurons in the brain, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PEPA has several advantages for lab experiments, including its ability to modulate the activity of the NMDA receptor and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on PEPA. One area of interest is the development of more effective and targeted therapies for neurodegenerative diseases. Additionally, there is a need for further research on the safety and toxicity of the compound, as well as its potential side effects and interactions with other drugs. Finally, there is a need for further research on the mechanisms of action of PEPA and its potential applications in other areas of medicine.

Scientific Research Applications

PEPA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been identified as a potential treatment for anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c23-18(19-15-17-7-4-14-22-17)21-12-10-20(11-13-21)9-8-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAISSWVSEDMASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 3
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 4
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 5
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 6
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.